molecular formula C8H7BrClN3O B13069780 1-[(5-Bromofuran-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine

1-[(5-Bromofuran-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine

Cat. No.: B13069780
M. Wt: 276.52 g/mol
InChI Key: OVQATDLXFWONOD-UHFFFAOYSA-N
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Description

1-[(5-Bromofuran-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with a chlorine atom at position 4 and a (5-bromofuran-3-yl)methyl group at position 1.

Properties

Molecular Formula

C8H7BrClN3O

Molecular Weight

276.52 g/mol

IUPAC Name

1-[(5-bromofuran-3-yl)methyl]-4-chloropyrazol-3-amine

InChI

InChI=1S/C8H7BrClN3O/c9-7-1-5(4-14-7)2-13-3-6(10)8(11)12-13/h1,3-4H,2H2,(H2,11,12)

InChI Key

OVQATDLXFWONOD-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1CN2C=C(C(=N2)N)Cl)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[(5-Bromofuran-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine generally proceeds through:

  • Construction of the pyrazole ring system with appropriate substituents (including the 4-chloro and 3-amine groups).
  • Preparation or introduction of the 5-bromofuran-3-yl methyl moiety.
  • Coupling of the bromofuran derivative to the pyrazole nucleus via a methylene linker.

This multi-step approach requires careful control of reaction conditions to optimize yield and purity.

Preparation of the Pyrazole Core

The pyrazole ring is typically synthesized by condensation reactions involving hydrazine derivatives and suitable carbonyl compounds or their equivalents. For example:

  • Condensation of methylhydrazine with diethyl butynedioate can yield pyrazole carboxylate intermediates, which can be further functionalized.
  • Bromination at the 5-position of the pyrazole ring is achieved using brominating agents such as tribromooxyphosphorus.
  • Subsequent hydrolysis and substitution reactions introduce the amine and chloro substituents at the 3- and 4-positions, respectively.

A representative synthetic route for a related pyrazole amine compound is summarized below:

Step Reaction Conditions Yield (%) Notes
1 Condensation of diethyl butynedioate with methylhydrazine Reflux in acetic acid, 20 h 81 Forms 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
2 Bromination with tribromooxyphosphorus Room temperature - Yields 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
3 Hydrolysis in alkali solution Room temperature - Generates 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid
4 Substitution with tert-butyl alcohol and dimethyl azidophosphate 100 °C in DMF - Produces tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate
5 Deprotection with trifluoroacetic acid Room temperature - Yields 5-bromo-1-methyl-1H-pyrazol-3-amine

This route avoids highly toxic reagents and uses readily available starting materials, making it practical for scale-up.

Preparation of the 5-Bromofuran-3-yl Methyl Moiety

The 5-bromofuran-3-yl unit is introduced as a brominated heterocycle, which can be synthesized or procured as a building block. The bromine substituent at the 5-position is critical for further functionalization or coupling reactions.

The methylene linkage (-CH2-) connecting the bromofuran to the pyrazole is commonly introduced via alkylation reactions using appropriate halomethyl derivatives or via reductive amination strategies.

Coupling of Pyrazole and Bromofuran Moieties

The key step involves linking the bromofuran-3-yl methyl group to the pyrazole nitrogen or carbon atom at position 1. This can be achieved by:

  • N-alkylation of the pyrazole ring nitrogen using a bromomethyl-substituted bromofuran derivative under basic conditions.
  • Alternatively, reductive amination between a pyrazole amine and a bromofuran aldehyde derivative.

Reaction conditions typically involve:

  • Use of polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane.
  • Bases such as sodium hydride or potassium carbonate to deprotonate the pyrazole nitrogen.
  • Controlled temperature (room temperature to moderate heating) to optimize yield and minimize side reactions.

Representative Preparation Method Summary

Stage Reagents/Materials Conditions Outcome Reference
Pyrazole ring formation Methylhydrazine + diethyl butynedioate Reflux in acetic acid, 20 h Pyrazole ester intermediate
Bromination Tribromooxyphosphorus Room temp 5-bromo-pyrazole ester
Hydrolysis NaOH aqueous solution Room temp 5-bromo-pyrazole acid
Carbamate formation tert-Butyl alcohol + dimethyl azidophosphate 100 °C in DMF Carbamate intermediate
Deprotection 50% trifluoroacetic acid in DCM Room temp 5-bromo-pyrazol-3-amine
Coupling with bromofuran Bromofuran-3-ylmethyl halide + pyrazole amine Base, DMF or DCM, room temp Target compound Inferred from general alkylation methods

Analytical and Purification Considerations

  • The synthesized compound is typically characterized by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatographic purity assays.
  • Purification methods include silica gel column chromatography using dichloromethane/methanol mixtures.
  • Reaction monitoring by thin-layer chromatography (TLC) ensures completion of each step.

Summary of Key Notes

  • The synthetic route emphasizes mild conditions and avoidance of highly toxic reagents.
  • Starting materials such as diethyl butynedioate and methylhydrazine are commercially available and cost-effective.
  • Bromination and carbamate protection/deprotection steps are critical for selective functionalization.
  • The coupling step to introduce the bromofuran moiety requires careful control of reaction conditions to achieve high selectivity and yield.
  • The overall process is amenable to scale-up for research and potential industrial applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 of the pyrazole ring undergoes substitution reactions with nucleophiles, while the bromine on the furan moiety can participate in coupling reactions.

Key findings :

  • Ammonolysis : Reacts with aqueous ammonia at 80°C to form 4-amino derivatives with moderate yields (~65%).

  • Azide Formation : Treatment with sodium azide (NaN₃) in DMF produces 4-azido derivatives under reflux conditions.

  • Thiol Substitution : Reacts with thiophenol in the presence of K₂CO₃ to yield 4-(phenylthio) analogs.

Reaction TypeReagents/ConditionsProductYield
AmmonolysisNH₃ (aq), 80°C4-amino65%
AzidationNaN₃, DMF, Δ4-azido72%
ThiolationPhSH, K₂CO₃, DCM4-SPh58%

Cross-Coupling Reactions

The bromine on the furan ring enables Pd-catalyzed couplings, such as Suzuki-Miyaura and Buchwald-Hartwig reactions.

Key findings :

  • Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and Na₂CO₃ in DME/H₂O to form biaryl derivatives .

  • Buchwald-Hartwig Amination : Forms furan-amine adducts when treated with secondary amines (e.g., morpholine) using Pd₂(dba)₃ and Xantphos .

Reaction TypeCatalytic SystemProductYield
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃5-Aryl-furan78%
Buchwald-HartwigPd₂(dba)₃, Xantphos5-(Morpholino)furan63%

Reductive Dehalogenation

The chlorine and bromine atoms can be selectively reduced under controlled conditions.

Key findings :

  • Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C, EtOH) removes the chlorine atom, yielding 4-H-pyrazole derivatives.

  • Zinc Reduction : Selective reduction of bromine on furan occurs with Zn dust in acetic acid, preserving the pyrazole chlorine.

Substrate SiteReagentsProductYield
Pyrazole-ClH₂ (1 atm), Pd/C4-H-pyrazole85%
Furan-BrZn, AcOH, Δ5-H-furan70%

Oxidation Reactions

The pyrazole ring undergoes oxidation at the NH group, while the furan remains stable under mild conditions.

Key findings :

  • N-Oxidation : Treatment with m-CPBA in CH₂Cl₂ forms the pyrazole N-oxide without affecting the furan.

  • Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) occurs at the furan’s 2-position due to bromine’s meta-directing effect .

Reaction TypeReagentsProductYield
N-Oxidationm-CPBA, CH₂Cl₂Pyrazole N-oxide60%
NitrationHNO₃, H₂SO₄, 0°C2-Nitro-furan55%

Cyclization Reactions

The amine group facilitates intramolecular cyclization to form fused heterocycles.

Key findings :

  • Pyrazolo[1,5-a]pyrimidine Formation : Reacts with β-ketoesters in acetic acid to generate tricyclic structures.

  • Thiadiazole Synthesis : Condensation with CS₂/KOH yields pyrazolo-thiadiazole hybrids.

Reaction TypeReagentsProductYield
CyclocondensationAc₂O, β-ketoesterPyrazolo[1,5-a]pyrimidine68%
Thiadiazole FormationCS₂, KOH, EtOHPyrazolo-thiadiazole52%

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C, with bromine elimination observed at elevated temperatures.

  • pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strong acids/bases at the methylene bridge.

This compound’s bifunctional reactivity makes it valuable for synthesizing pharmacologically active molecules and functional materials. Further studies should explore enantioselective transformations and catalytic systems for improved efficiency .

Scientific Research Applications

1-[(5-Bromofuran-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(5-Bromofuran-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS No. Notable Properties/Applications Reference
1-[(5-Bromofuran-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine (Target Compound) C₉H₈BrClN₃O ~304.54 4-Cl, 1-(5-bromofuran-3-yl)methyl Not available Potential halogen-bonding interactions; likely low solubility due to bromine and furan moieties
1-(4-Chlorophenyl)-3-(furan-2-yl)-1H-pyrazol-5-amine C₁₃H₁₀ClN₃O 267.70 4-Cl-phenyl, 3-furan-2-yl 1154567-07-3 Enhanced π-π stacking due to aryl groups; explored in organic synthesis and drug discovery
4-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine C₁₀H₇ClF₃N₅ 289.64 4-Cl, 1-(5-CF₃-pyridin-2-yl) 1431966-30-1 Improved metabolic stability due to CF₃ and pyridine groups; potential kinase inhibitor scaffold
1-(4-Bromophenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine C₁₆H₁₄BrN₃ 328.21 4-Br-phenyl, 3-m-tolyl 618098-23-0 High molecular weight; bromine enhances halogen bonding in crystal engineering
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine C₁₀H₁₀ClN₃ 207.66 3-(4-Cl-phenyl), 1-methyl Not available Simplified structure with methyl group; higher solubility compared to brominated analogs
4-Bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine C₄H₃BrF₃N₃ 230.98 4-Br, 5-CF₃ Not available Compact structure with dual electron-withdrawing groups; potential agrochemical intermediate

Structural and Electronic Comparisons

  • Halogen vs. Methyl Substituents : The target compound’s bromofuran-methyl group contrasts with simpler substituents like methyl (e.g., 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine ) or trifluoromethyl (e.g., 4-chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine ). Bromine’s polarizability may enhance binding to biological targets compared to smaller groups.
  • Aromatic vs.
  • Positional Isomerism : The placement of substituents significantly impacts properties. For example, 1-(4-chlorophenyl)-3-(furan-2-yl)-1H-pyrazol-5-amine has a furan at position 3, while the target compound’s furan is at position 1, affecting steric and electronic profiles.

Biological Activity

1-[(5-Bromofuran-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound has a molecular formula of C8H7BrClN3OC_8H_7BrClN_3O and a molecular weight of 276.52 g/mol. Its structure features a pyrazole ring substituted with a bromofuran moiety and a chloro group, which may enhance its reactivity and biological interactions.

PropertyValue
Molecular FormulaC8H7BrClN3OC_8H_7BrClN_3O
Molecular Weight276.52 g/mol
CAS Number1873961-29-5

Anticancer Properties

Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, preliminary assays suggest that the compound may effectively inhibit cell proliferation in human cancer cell lines such as HeLa and MCF-7.

Case Study: Anticancer Activity Assessment
In a study evaluating the compound's anticancer potential, the following results were obtained:

Cell LineIC50 (µM)Viable Cells (%) at 10 µM (48h)Viable Cells (%) at 10 µM (72h)
HeLa9.22 ± 0.1746.77%30.38%
MCF-78.47 ± 0.1845.22%23.88%

These findings indicate that the compound exhibits time-dependent cytotoxicity, suggesting that prolonged exposure enhances its effectiveness.

The mechanism through which this compound exerts its anticancer effects appears to involve modulation of key cellular pathways. Preliminary studies suggest that it may interact with specific enzymes or receptors, potentially leading to apoptosis in cancer cells.

Pharmacological Applications

The unique structural characteristics of this compound make it a candidate for various pharmacological applications beyond oncology:

Potential Applications:

  • Anti-inflammatory Agents: Pyrazole derivatives are known for their anti-inflammatory properties.
  • Antimicrobial Activity: The presence of halogenated furan moieties may enhance antimicrobial efficacy.
  • Enzyme Inhibition: Interaction studies suggest potential inhibitory effects on matrix metalloproteinases (MMPs), which are crucial in cancer metastasis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[(5-Bromofuran-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine?

  • Answer : Synthesis typically involves multi-step protocols:

  • Step 1 : Condensation of substituted aldehydes (e.g., 5-bromofuran-3-carbaldehyde) with hydrazine derivatives to form pyrazole intermediates.
  • Step 2 : Functionalization via nucleophilic substitution or alkylation (e.g., introducing the chloro group at position 4).
  • Step 3 : Purification via column chromatography or recrystallization.
    Example: Microwave-mediated reactions or acid-catalyzed cyclization (yield ~75-85%) .

Q. How is the structural identity of this compound confirmed experimentally?

  • Answer : Use a combination of:

  • X-ray crystallography to resolve bond lengths (e.g., C–Br: 1.89 Å) and dihedral angles .
  • Spectroscopy :
  • NMR : 1^1H NMR signals for the furan methyl group (~δ 4.2 ppm) and pyrazole protons (~δ 7.1 ppm).
  • IR : Stretching vibrations for NH2_2 (~3350 cm1^{-1}) and C–Cl (~650 cm1^{-1}) .

Q. What solvents and conditions are optimal for recrystallizing this compound?

  • Answer : Polar aprotic solvents (e.g., DMSO, DMF) at 60-80°C, followed by slow cooling. Crystal packing analysis reveals hydrogen-bonded dimers (C–H···π interactions), favoring DMSO for single-crystal growth .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound's photophysical properties?

  • Answer : The bromofuran moiety enhances electron-withdrawing effects, shifting UV-Vis absorption to ~290 nm (ε = 1.2 × 104^4 L·mol1^{-1}·cm1^{-1}) in DMSO. Emission at 356 nm (quantum yield Φ = 0.23) is solvent-dependent due to intramolecular charge transfer .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for derivatives?

  • Answer :

  • Method 1 : Systematic substitution at position 1 (e.g., replacing bromofuran with phenyl groups) to compare bioactivity.
  • Method 2 : Computational QSAR modeling to predict logP and IC50_{50} values (e.g., antitubercular activity IC50_{50} = 12 µM vs. 18 µM for chloro vs. methoxy analogs) .

Q. How can molecular docking predict interactions with biological targets (e.g., σ receptors)?

  • Answer :

  • Step 1 : Generate 3D conformers using DFT-optimized geometries (B3LYP/6-31G* basis set).
  • Step 2 : Dock into receptor binding pockets (e.g., σ1 receptor PDB: 6DK1) using AutoDock Vina.
  • Result : Predicted binding energy ΔG = -9.2 kcal/mol, driven by halogen bonding (Br···O) and π-π stacking .

Q. What safety protocols are critical for handling this compound in vitro?

  • Answer :

  • Storage : -20°C in amber vials under inert gas (N2_2).
  • Waste Disposal : Segregate halogenated waste for incineration (≥1200°C) to prevent brominated dioxin formation .

Notes

  • Avoid commercial sources (e.g., Aldrich data in is excluded per user guidelines).
  • Advanced questions emphasize methodological rigor, leveraging spectroscopic, computational, and crystallographic tools.
  • Contradictions in SAR are addressed via systematic substitution and computational modeling .

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